2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
Description
2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C8H14N2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)8-10-7(3-4-9)5-11-8/h5-6H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHRCWKIEPTSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as the purification of intermediates through crystallization or distillation and the use of automated systems to control reaction parameters like temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine. Research indicates that modifications to the thiazole structure can enhance its effectiveness against various pathogens. For instance, new heteroaryl thiazole derivatives have demonstrated promising antimicrobial activity through molecular docking studies . -
Inhibition of Enzymes :
The compound has been investigated for its potential to inhibit key enzymes involved in disease processes. For example, it has shown activity against monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease . The structure of this compound allows for interaction with the active site of these enzymes, making it a candidate for further development. -
Drug Discovery :
The compound's unique structural features make it a valuable scaffold in medicinal chemistry. Its derivatives are being explored for their potential as selective inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are targets for cancer therapy . The ability to modify the thiazole ring can lead to compounds with enhanced selectivity and potency.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring improved potency .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of thiazole derivatives indicated that compounds similar to this compound exhibited inhibition of MAO-B activity at low concentrations. This suggests potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism by which 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethanamine: Similar in structure but contains a pyridine ring instead of a thiazole ring.
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Contains an imidazo-pyrimidine ring fused to the thiazole ring.
Uniqueness
2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is unique due to the presence of the isopropyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds.
Biological Activity
2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, also known by its CAS number 202817-08-1, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole ring structure, which is known to impart various pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₄N₂S
- Molecular Weight : 174.27 g/mol
-
Structure :
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
| Escherichia coli | 1.0 mg/mL | 2.0 mg/mL |
| Bacillus cereus | 0.25 mg/mL | 0.5 mg/mL |
The data indicate that the compound exhibits strong inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus cereus, while showing moderate activity against Gram-negative bacteria such as Escherichia coli .
The mechanism by which thiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or function. The presence of the thiazole ring enhances the lipophilicity of the molecule, allowing better penetration through bacterial membranes. Additionally, molecular docking studies suggest that these compounds may interact with specific bacterial enzymes, disrupting metabolic pathways essential for bacterial survival .
Study on Acetylcholinesterase Inhibition
A study examined the potential of thiazole derivatives in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. Compounds similar to this compound were synthesized and tested for their AChE inhibitory activity.
Findings :
The compound exhibited an IC50 value indicative of moderate inhibition of AChE activity, suggesting potential applications in treating cognitive decline associated with Alzheimer’s disease .
Q & A
Q. What are the common synthetic routes for 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, and how can reaction conditions be optimized for yield?
The compound is synthesized via condensation reactions involving thiazole precursors. For example, refluxing 2-amino-4-phenylthiazole with aldehydes in ethanol with catalytic acetic acid (7–8 hours) yields Schiff base derivatives, as demonstrated in analogous thiazole syntheses . Optimization includes adjusting stoichiometry, solvent polarity (e.g., absolute ethanol for better cyclization), and temperature control to minimize side reactions. Derivatives like the dihydrochloride salt (CAS 1185167-55-8) may require post-synthetic modifications, such as HCl gas treatment, to improve stability .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and amine groups (δ 1.5–2.5 ppm for isopropyl substituents) .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 183.25 for C6H5N3S2 analogs) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) resolve impurities, with UV detection at 254 nm for thiazole absorption .
Q. How is the compound’s purity assessed, and what are critical parameters in HPLC method development?
Purity is evaluated via HPLC with >95% peak area threshold. Key parameters:
- Column Selection: C18 for hydrophobic retention.
- Mobile Phase: Buffered solutions (e.g., 0.1% TFA) to suppress amine protonation and tailing.
- Detection Wavelength: 254 nm for thiazole chromophores .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the compound’s stereochemistry and intermolecular interactions?
Single-crystal X-ray diffraction with SHELXL refines structural parameters (bond lengths, angles) and validates hydrogen bonding (e.g., N–H···S interactions in thiazole rings). SHELX’s robust algorithms handle high-resolution data, even for twinned crystals, by iterative least-squares refinement . For example, the thiazole ring’s planarity (deviation < 0.02 Å) can be confirmed using SHELXPRO-generated ORTEP diagrams.
Q. What strategies are used in molecular docking to study its interaction with biological targets like antimicrobial enzymes?
- Target Selection: Docking against Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) or cancer-related kinases (e.g., EGFR).
- Software: AutoDock Vina or Schrödinger Suite with AMBER force fields.
- Validation: Compare binding affinities (ΔG) with known inhibitors (e.g., trimethoprim) and analyze hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Meta-Analysis: Pool IC50 values from multiple assays (e.g., MICs for antibacterial activity) and apply statistical weighting.
- Experimental Replication: Standardize protocols (e.g., broth microdilution for MIC determination) to control variables like bacterial strain (ATCC vs. clinical isolates) .
- Structural Confounds: Verify compound stability under assay conditions (e.g., pH 7.4 buffer degradation) via LC-MS .
Q. What QSAR models predict the compound’s bioactivity, and which molecular descriptors are most significant?
3D-QSAR using CoMFA/CoMSIA identifies critical descriptors:
Q. How does modifying the thiazole ring’s substituents affect pharmacological activity?
- Isopropyl Group (Propan-2-yl): Enhances lipophilicity, improving blood-brain barrier penetration in CNS targets.
- Amine Functionalization: Methylation (e.g., N-methyl derivatives) reduces metabolic degradation but may lower solubility . SAR studies show that bulkier substituents at the 4-position decrease antibacterial activity due to steric hindrance .
Q. What in vitro assays are used to evaluate its mechanism of action in cancer or infectious disease models?
- Apoptosis Assays: Flow cytometry with Annexin V/PI staining for cell death pathways.
- Enzyme Inhibition: Fluorometric assays for COX-2 or PGE2 production (IC50 < 10 µM in bioactive analogs) .
- Antibacterial Kinetics: Time-kill curves against E. coli to distinguish bactericidal vs. bacteriostatic effects .
Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
